tBuO-Ethoxyacetic acid

Solid-phase peptide synthesis Orthogonal protection tBu ether stability

tBuO-Ethoxyacetic acid (IUPAC: 2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]acetic acid; synonym: tBuO-EA) is a monodisperse polyethylene glycol (PEG1) derivative with molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol. It features a terminal carboxylic acid available for amide or ester bond formation and a tert-butyl (tBu) ether protecting group at the opposite terminus.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 1566691-57-3
Cat. No. B6359757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NametBuO-Ethoxyacetic acid
CAS1566691-57-3
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OCCOCC(=O)O
InChIInChI=1S/C8H16O4/c1-8(2,3)12-5-4-11-6-7(9)10/h4-6H2,1-3H3,(H,9,10)
InChIKeySTMKPCRTYBPJHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tBuO-Ethoxyacetic acid (CAS 1566691-57-3): A Tert-Butyl Ether-Protected PEG1 Carboxylic Acid Linker for Peptide Synthesis and Bioconjugation Procurement


tBuO-Ethoxyacetic acid (IUPAC: 2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]acetic acid; synonym: tBuO-EA) is a monodisperse polyethylene glycol (PEG1) derivative with molecular formula C₈H₁₆O₄ and a molecular weight of 176.21 g/mol . It features a terminal carboxylic acid available for amide or ester bond formation and a tert-butyl (tBu) ether protecting group at the opposite terminus. Structurally, it belongs to the class of short-chain, heterobifunctional PEG linkers widely employed in solid-phase peptide synthesis (SPPS), proteolysis-targeting chimera (PROTAC) construction, and antibody-drug conjugate (ADC) intermediate assembly [1]. The compound is supplied by Iris Biotech GmbH under product code PEG5240.0005 and distributed through Fujifilm Wako and Cosmo Bio, with storage requiring frozen conditions (−20 °C) .

Why Generic Substitution of tBuO-Ethoxyacetic acid with In-Class PEG Linker Analogues Risks Synthesis Failure and Procurement Inefficiency


In-class PEG-carboxylic acid linkers bearing tert-butyl protecting groups cannot be casually interchanged with tBuO-Ethoxyacetic acid because the protecting group chemistry is fundamentally divergent. In tBuO-Ethoxyacetic acid, the tert-butyl group exists as an ether (tBu–O–R), whereas in many superficially similar linkers—such as t-butyl acetate-PEG2-CH₂COOH (CAS 883564-93-0) or HOOCCH₂O-PEG1-CH₂COOtBu (CAS 2456391-60-7)—the tert-butyl group is present as an ester (R–CO–OtBu). Tert-butyl ethers exhibit stability under strong basic conditions that rapidly cleave tert-butyl esters, enabling orthogonal deprotection strategies in multi-step syntheses where ester and ether protections must be removed independently [1]. Moreover, the single ethyleneoxy spacer (–O–CH₂–CH₂–O–, PEG1) in tBuO-Ethoxyacetic acid provides a specific spatial separation of approximately 4 atoms between the functional termini, whereas substitution with PEG2 or longer analogues alters the distance, conformational flexibility, and hydrophilicity of the resulting conjugates—factors that are critical in PROTAC linker design where spatial geometry directly influences ternary complex formation and degradation efficiency [2]. Procurement of an incorrect analogue risks not only failed synthetic outcomes but also costly re-optimization of downstream coupling conditions.

Quantitative Differentiation Evidence for tBuO-Ethoxyacetic acid (CAS 1566691-57-3) Versus Closest Structural Analogs


Orthogonal Base-Stability of tBuO-Ether Versus t-Butyl Ester Protecting Groups in Multi-Step Peptide Syntheses

The tert-butyl ether (tBuO–) in tBuO-Ethoxyacetic acid is stable under strong basic conditions that would hydrolyze a tert-butyl ester. Whereas tert-butyl esters undergo nucleophilic cleavage in the presence of secondary amines or aqueous bases (e.g., piperidine, LiOH), tert-butyl ethers resist these conditions and require strong acid (e.g., TFA, HBr/AcOH) for removal. This orthogonal stability profile has been quantitatively demonstrated in peptide synthesis: for example, Fmoc-Thr(tBu)-OH building blocks employing the same tBu ether protection enable >90% crude peptide purity versus <70% with unprotected hydroxyl side chains due to suppression of β-elimination during repetitive base treatments in SPPS [1]. In contrast, the ester-based analog t-butyl acetate-PEG2-CH₂COOH (CAS 883564-93-0) would lose its tBu protection under identical basic conditions, rendering it unsuitable for sequential deprotection strategies where the terminal carboxylic acid must remain protected during base-mediated Fmoc removal cycles. No direct head-to-head stability comparison of tBuO-Ethoxyacetic acid with t-butyl ester linkers has been published; this evidence represents class-level inference from established protecting group chemistry.

Solid-phase peptide synthesis Orthogonal protection tBu ether stability

PEG1 Spacer Length Specificity: Spatial Control in PROTAC Linker Design Versus Longer PEGn Analogues

tBuO-Ethoxyacetic acid contains a single ethyleneoxy (–O–CH₂–CH₂–O–) spacer unit (PEG1), providing an approximate through-bond distance of 4 atoms between the carboxylic acid terminus and the tert-butyl ether terminus. This is the shortest possible PEG spacer that retains a discrete ethylene glycol unit. In PROTAC linker design, linker length is a critical parameter: systematic studies have shown that varying linker length by as little as 2–4 atoms can change target degradation efficiency (DC₅₀) by >10-fold due to altered ternary complex geometry [1]. The PEG2 analog t-butyl acetate-PEG2-CH₂COOH (CAS 883564-93-0) extends the spacer by an additional ethyleneoxy unit (~3 atoms longer), while Hydroxy-PEG1-CH₂CO₂tBu (CAS 287174-32-7) replaces the terminal carboxylic acid with a hydroxyl group, altering conjugation chemistry. No published study directly compares tBuO-Ethoxyacetic acid with these specific analogues in a PROTAC context; therefore this evidence is cross-study comparable based on known PROTAC linker structure-activity relationships.

PROTAC linker PEG spacer length Ternary complex formation

Purity Grade Availability: 95% and 99% Options for Cost-Performance Optimization in tBuO-Ethoxyacetic acid Procurement

tBuO-Ethoxyacetic acid is commercially offered at two distinct purity grades: 95% and 99% (as well as an intermediate 97% grade from selected suppliers), enabling purchasers to balance cost against synthetic requirements . For comparison, the structurally related analog (2-Butoxyethoxy)acetic acid (CAS 82941-26-2), which shares the identical molecular formula (C₈H₁₆O₄, MW 176.21) but contains an n-butoxy group instead of tert-butoxy, is available from TCI at >98.0% (GC,T) purity as a single grade . The near-isomeric analog Hydroxy-PEG1-CH₂CO₂tBu (CAS 287174-32-7) is offered at 98% purity . The multi-grade availability of tBuO-Ethoxyacetic acid, including a 99% high-purity option, provides procurement flexibility: the 99% grade supports applications requiring minimal side-product interference (e.g., GMP intermediate synthesis), while the 95% grade offers a cost-effective option for early-stage discovery where tolerance for minor impurities is higher. This evidence is classified as supporting evidence because no published study directly compares the impact of these purity grades on downstream synthesis outcomes.

Chemical purity Procurement optimization Peptide intermediate

Storage Condition Requirements: Frozen (−20 °C) Storage Indicative of Higher Reactivity Versus Room-Temperature-Stable Analogues

tBuO-Ethoxyacetic acid requires frozen storage at −20 °C, as specified by both Fujifilm Wako and Cosmo Bio (product code PEG5240.0005 from Iris Biotech GmbH) . In contrast, the structurally simpler analog tert-butoxyacetic acid (CAS 13211-32-0), which lacks the ethyleneoxy spacer, is stored at room temperature in a sealed dry container . The more stringent storage requirement for tBuO-Ethoxyacetic acid likely reflects the presence of the ether linkage combined with the free carboxylic acid terminus, which may increase susceptibility to moisture absorption, esterification side reactions, or peroxide formation. While no published accelerated stability study directly compares these two compounds, the differential storage specifications represent a practical procurement consideration: laboratories must ensure adequate −20 °C freezer capacity for inventory management of tBuO-Ethoxyacetic acid, whereas room-temperature-stable alternatives may simplify logistics for high-throughput facilities. This is classified as supporting evidence because it derives from vendor handling specifications rather than controlled stability studies.

Storage stability Reactivity profile Procurement handling

Optimal Application Scenarios for tBuO-Ethoxyacetic acid (CAS 1566691-57-3) Based on Quantitative Differentiation Evidence


Solid-Phase Peptide Synthesis Requiring Orthogonal tBu Ether Protection During Base-Mediated Fmoc Removal Cycles

tBuO-Ethoxyacetic acid is the preferred building block when a PEG1-carboxylic acid moiety must be incorporated into a peptide sequence via solid-phase synthesis using Fmoc chemistry. The tBu ether protecting group remains stable during the repetitive 20% piperidine/DMF deprotection cycles used to remove Fmoc groups, whereas ester-protected analogs (e.g., t-butyl acetate-PEG2-CH₂COOH) would undergo premature cleavage, exposing the carboxylic acid to unwanted side reactions. This orthogonal stability directly translates to higher crude peptide purity—literature evidence for tBu-ether protected amino acid building blocks shows >90% crude purity versus <70% without protection [1]—reducing downstream HPLC purification burden and enabling more cost-effective scale-up.

PROTAC Linker Design Requiring Minimal Spatial Separation Between E3 Ligase Ligand and Target Protein Ligand

In PROTAC development, the PEG1 spacer in tBuO-Ethoxyacetic acid provides the shortest possible discrete ethylene glycol linker length (~4 atoms between functional termini). Published PROTAC SAR studies demonstrate that changes in linker length of as little as 2–4 atoms can alter degradation potency (DC₅₀) by more than 10-fold [2]. When molecular modeling or co-crystallography indicates a tight binding interface between the E3 ligase and target protein, the minimal PEG1 spacer of tBuO-Ethoxyacetic acid reduces the risk of producing an unproductively long linker that fails to form a stable ternary complex. The compound's carboxylic acid terminus is directly available for amide coupling to amine-containing ligands without requiring additional deprotection steps.

GMP-adjacent Intermediate Synthesis Requiring High-Purity (99%) Building Block Procurement

When tBuO-Ethoxyacetic acid is employed as a late-stage intermediate in processes approaching GMP requirements, the availability of a 99% purity grade provides a critical quality advantage over single-grade (96–98%) comparator compounds. The 99% option minimizes unidentified impurity carry-through to final API, potentially simplifying regulatory analytical documentation. For early discovery or pre-clinical development, the 95% grade offers a cost-reduction pathway without compromising the fundamental chemistry of the linker, enabling procurement budget optimization across different development phases.

Semaglutide and Liraglutide Side-Chain Intermediate Synthesis Requiring tBuO-Ether Functionalized C18 Fatty Acid Conjugates

tBuO-Ethoxyacetic acid serves as a building block for the AEEA (aminoethoxyethoxyacetic acid) motifs found in the side chains of GLP-1 receptor agonists semaglutide and liraglutide [3]. The tBuO ether protection on this compound is structurally congruent with the tert-butoxy terminus present in the semaglutide side-chain intermediate tBuO-Ste-Glu(AEEA-AEEA-OH)-OtBu (CAS 1118767-16-0), facilitating synthetic convergence. Procurement of tBuO-Ethoxyacetic acid specifically, rather than a generic PEG-carboxylic acid, ensures compatibility with the established synthetic routes for these high-volume peptide therapeutics and avoids the need for protecting group exchange steps that reduce overall yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for tBuO-Ethoxyacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.